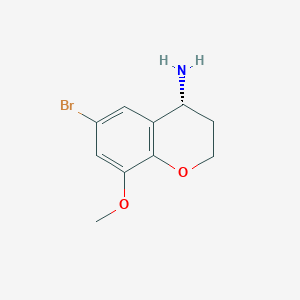![molecular formula C10H7N3O2 B13028148 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid CAS No. 64096-92-0](/img/structure/B13028148.png)
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid typically involves the intramolecular Ullmann arylation of 4-substituted 1-(o-aminophenyl)pyrazole . This reaction is carried out under specific conditions to ensure the formation of the desired fused ring system. Additionally, functional group modifications can be performed to obtain various derivatives of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Nitration and bromination reactions can be performed on this compound to introduce nitro and bromo groups, respectively.
Alkylation: Alkyl groups can be introduced to the compound through alkylation reactions.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid as reagents.
Bromination: Bromine or N-bromosuccinimide (NBS) are commonly used reagents.
Alkylation: Alkyl halides are used in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include nitro, bromo, and alkyl derivatives of this compound, which can be further utilized in various applications.
Applications De Recherche Scientifique
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioimaging agent.
Mécanisme D'action
The mechanism of action of 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and are used in optical applications due to their tunable photophysical properties.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives are known for their broad range of biological activities, including antifungal and antibacterial properties.
Uniqueness
4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid is unique due to its specific fused ring structure, which combines the properties of both pyrazole and benzimidazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64096-92-0 |
|---|---|
Formule moléculaire |
C10H7N3O2 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
1H-pyrazolo[1,5-a]benzimidazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)6-5-11-13-8-4-2-1-3-7(8)12-9(6)13/h1-5,11H,(H,14,15) |
Clé InChI |
XHHSMODCDMXJOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




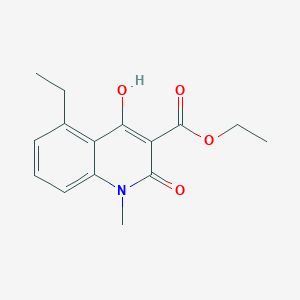

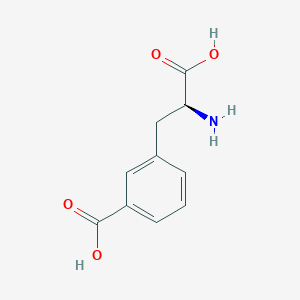
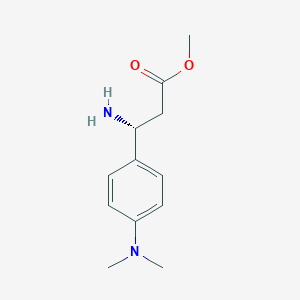
![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)

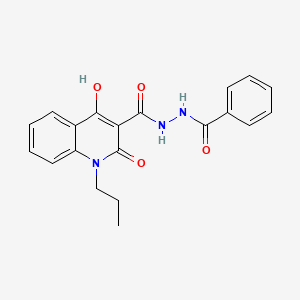
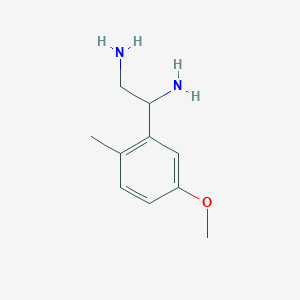
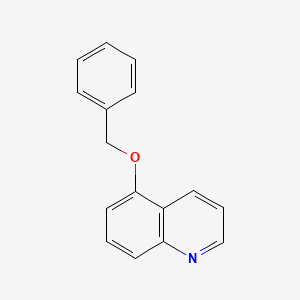
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
